Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a furan ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction.
Sulfonylation: The amino group is sulfonylated using sulfonyl chlorides under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the furan and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can be compared to other benzothiophene derivatives, such as:
- Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
- Ethyl 3-{[(2-pyridylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
These compounds share similar core structures but differ in the substituents attached to the benzothiophene ring
Properties
IUPAC Name |
ethyl 3-(furan-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c1-2-21-16(18)14-15(12-7-3-4-8-13(12)23-14)24(19,20)17-10-11-6-5-9-22-11/h3-9,17H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBIFGSXNMDUJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.